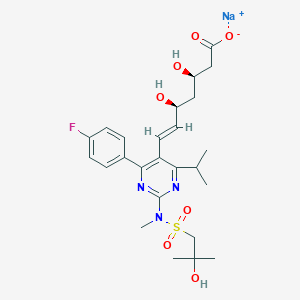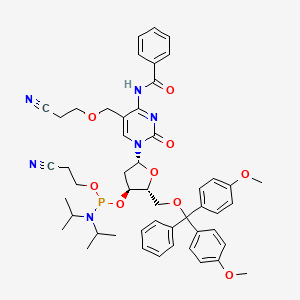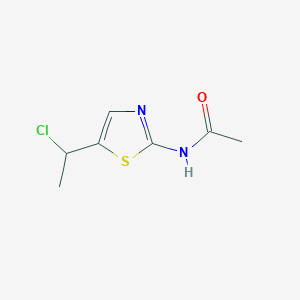
N-(5-(1-Chloroethyl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(1-Chloroethyl)thiazol-2-yl)acetamide is a compound belonging to the thiazole family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of N-(5-(1-Chloroethyl)thiazol-2-yl)acetamide typically involves the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with various mercapto derivatives . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
N-(5-(1-Chloroethyl)thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(5-(1-Chloroethyl)thiazol-2-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-(1-Chloroethyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death . In cancer cells, it could interfere with DNA replication or induce apoptosis through various signaling pathways .
Comparison with Similar Compounds
N-(5-(1-Chloroethyl)thiazol-2-yl)acetamide can be compared with other thiazole derivatives such as:
N-(5-methyl-4-phenylthiazol-2-yl)acetamide: Known for its anticancer activity.
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: Exhibits potent antibacterial activity.
N-(5-ethyl-1,3-thiazol-2-yl)acetamide: Used in various synthetic applications.
Each of these compounds has unique properties and applications, highlighting the versatility of thiazole derivatives in scientific research and industrial applications.
Properties
Molecular Formula |
C7H9ClN2OS |
|---|---|
Molecular Weight |
204.68 g/mol |
IUPAC Name |
N-[5-(1-chloroethyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C7H9ClN2OS/c1-4(8)6-3-9-7(12-6)10-5(2)11/h3-4H,1-2H3,(H,9,10,11) |
InChI Key |
SJFZPUZJNLDCGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(S1)NC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


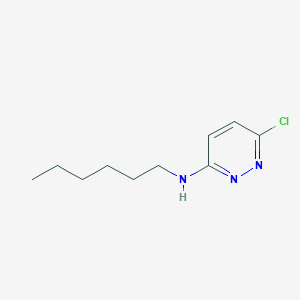

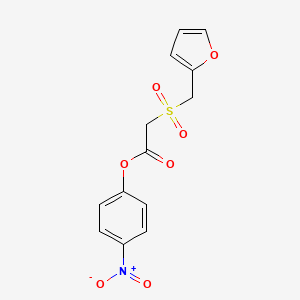
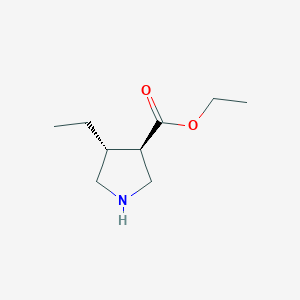
![4,9-Bis(bis(2-chloroethyl)amino)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13349392.png)
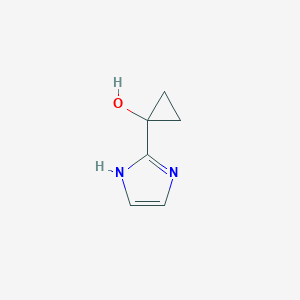
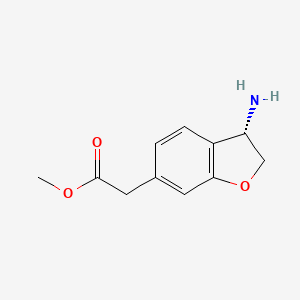
![3,27-bis(2-hexyldecyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B13349420.png)
![3-{[(2-Aminophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B13349421.png)
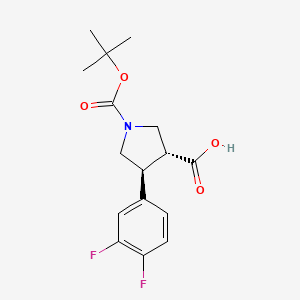
![6-((6-Methylpyridin-2-yl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13349445.png)
![2-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13349449.png)
